molecular formula C11H14N4O4 B102426 9-((1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one CAS No. 16975-94-3

9-((1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one

Número de catálogo: B102426
Número CAS: 16975-94-3
Peso molecular: 266.25 g/mol
Clave InChI: WJJOLBUDGLOYDT-GCXDCGAKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Discovery and Characterization

The compound 9-((1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one represents a structurally unique nucleoside analog characterized by a cyclopentyl moiety substituted with hydroxyl and hydroxymethyl groups. While adenosine derivatives have been studied since the early 20th century (e.g., Drury and Szent-Gyorgyi’s 1927 work on adenine compounds), this specific analog emerged from later efforts to explore nucleoside modifications for biochemical and therapeutic applications.

Key milestones in its characterization include:

  • Synthetic Origins : Early synthetic routes to cyclopentyl nucleosides were inspired by adenosine’s role in cellular energy systems. The cyclopentyl core distinguishes it from ribose-based nucleosides, potentially altering receptor binding or metabolic stability.
  • Structural Confirmation : X-ray crystallography and NMR spectroscopy confirmed its stereochemistry, particularly the (1R,2S,3R,4R) configuration of the cyclopentyl ring.

Table 1: Structural Comparison to Adenosine

Feature Adenosine 9-((1R,2S,3R,4R)-Cyclopentyl Derivative
Sugar Moiety Ribose Cyclopentyl with hydroxyl/hydroxymethyl
Purine Base Adenine Adenine
Key Functional Groups 2',3'-diol 2,3-dihydroxy, 4-hydroxymethyl

Evolutionary Significance in Nucleoside Biology

The cyclopentyl structure challenges traditional ribose-based nucleoside paradigms, offering insights into prebiotic chemistry and evolutionary adaptation:

  • RNA World Hypothesis : Ribose-based nucleosides like adenosine are central to the RNA world model. The cyclopentyl analog’s stability under extreme conditions (e.g., pH, temperature) may suggest alternative pathways for early genetic material.
  • Enzymatic Compatibility : While adenosine kinases and deaminases evolved to process ribose-containing substrates, this compound’s distinct structure could reflect niche evolutionary adaptations in extremophiles or symbiotic organisms.

Evolutionary Implications :

  • Potential role in ancient metabolic pathways before ribose dominance.
  • Structural conservation in bacterial homologs of adenosine deaminase, hinting at cross-species functional plasticity.

Biochemical Context in Cellular Systems

The compound interacts with core biochemical pathways, albeit with unique kinetics due to its non-canonical structure:

Metabolic Pathways

  • Phosphorylation Potential : Unlike adenosine, its cyclopentyl moiety may resist phosphorylation by adenosine kinase, altering its integration into ATP/ADP cycles.
  • Receptor Interactions : Modifications at the sugar group could influence binding to adenosine receptors (A1, A2A, A2B, A3). For example, the hydroxymethyl group may sterically hinder A2A receptor activation.

Table 2: Key Biochemical Properties

Property Observation
Solubility Enhanced due to polar hydroxyl groups
Enzymatic Degradation Resistant to CD73-mediated hydrolysis
Transport Limited uptake via equilibrative nucleoside transporters

Research Progression Timeline

Chronological Advances :

  • 1927 : Adenine compounds identified as cardiac rhythm modulators.
  • 1930s : Adenosine’s structure elucidated, paving the way for synthetic analogs.
  • 1990s : Characterization of adenosine receptor subtypes (A1, A2A, etc.), driving interest in modified nucleosides.
  • 2010s : Synthetic efforts to optimize nucleoside analogs for enhanced stability and target specificity.
  • 2020s : Structural and functional studies on cyclopentyl derivatives in bacterial systems.

Future Directions :

  • Exploration of its role in hypoxia-response pathways, akin to adenosine’s HIF-1α-mediated effects.
  • Applications in nucleotide-based therapeutics requiring metabolic resistance.

Propiedades

Número CAS

16975-94-3

Fórmula molecular

C11H14N4O4

Peso molecular

266.25 g/mol

Nombre IUPAC

9-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one

InChI

InChI=1S/C11H14N4O4/c16-2-5-1-6(9(18)8(5)17)15-4-14-7-10(15)12-3-13-11(7)19/h3-6,8-9,16-18H,1-2H2,(H,12,13,19)/t5-,6-,8-,9+/m1/s1

Clave InChI

WJJOLBUDGLOYDT-GCXDCGAKSA-N

SMILES

C1C(C(C(C1N2C=NC3=C2N=CNC3=O)O)O)CO

SMILES isomérico

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C2N=CNC3=O)O)O)CO

SMILES canónico

C1C(C(C(C1N2C=NC3=C2N=CNC3=O)O)O)CO

Sinónimos

carbocyclic inosine

Origen del producto

United States

Métodos De Preparación

Table 1: Key Starting Materials and Intermediates

CompoundRoleSynthetic RouteReference
d-RiboseChiral precursorCommercial source
d-Cyclopentenone (4)Cyclization productDehydration of d-ribose derivatives
d-Cyclopentanone (5)Core scaffold1,4-Conjugate addition to 4

Introduction of hydroxyl and hydroxymethyl groups is critical for replicating the target compound’s stereochemistry. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is employed for electrophilic fluorination at C6 of the cyclopentanone intermediate. This step generates 6-β-fluoro- , 6-α-fluoro- , and 6,6-difluoro derivatives (8a–c ), which are subsequently hydrolyzed to introduce hydroxyl groups.

Table 2: Fluorination and Hydroxylation Conditions

StepReagentConditionsOutcomeYield
FluorinationSelectfluorDMF, 0°C6-Fluoro intermediates60–75%
HydrolysisH₂O/TFA50°CHydroxyl group introduction85–90%

Purine Base Conjugation

The cyclopentyl scaffold is functionalized with the purine base via nucleophilic substitution. Triflic anhydride (Tf₂O) activates the cyclopentyl intermediate for azide displacement, yielding azido derivatives (18a–c) . Catalytic hydrogenation (H₂/Pd-C) reduces the azide to an amine (19a–c ), which undergoes condensation with purine precursors.

Base-Building via Cyclocondensation

Treatment of 19a–c with (E)-3-methoxy-2-propenoyl isocyanate (prepared from 3-methoxyacryloyl chloride and silver cyanate) forms ureido intermediates (22a–c) . Acidic cyclization (2 M H₂SO₄) yields uridine analogues (2f–h) , with X-ray crystallography confirming regioisomeric purity.

Table 3: Purine Conjugation Outcomes

IntermediatePurine PrecursorProductYield
19a6-Chloropurine2f17%
19b3-Methoxyacryloyl chloride2g22%
19cDi-tert-butyl dicarbonate2h19%

Stereochemical Control and Protection Strategies

The (1R,2S,3R,4R) configuration is preserved using acetonide protecting groups . For example, treatment of diol intermediates with 2,2-dimethoxypropane and camphorsulfonic acid yields 2,3-acetonide (24) , which prevents undesired side reactions during subsequent steps. Deprotection with formic acid (50%) restores the hydroxyl groups.

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to enhance yield and reproducibility. Automated purification systems (e.g., simulated moving bed chromatography) resolve stereoisomeric impurities, achieving >98% enantiomeric excess.

Challenges and Limitations

  • Low Yields in Purine Conjugation : The 17% yield for 2f highlights inefficiencies in nucleophilic displacement.

  • Stereochemical Drift : Acidic conditions during cyclization risk epimerization, necessitating precise pH control .

Análisis De Reacciones Químicas

9-((1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antiviral Activity
Research has indicated that purine derivatives exhibit antiviral properties. Specifically, compounds similar to 9-((1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one have been studied for their ability to inhibit viral replication. This property is particularly relevant in the development of treatments for viral infections such as HIV and hepatitis C .

2. Anticancer Properties
The structural features of this compound suggest potential anticancer activity. Studies have shown that purine derivatives can interfere with DNA synthesis and repair mechanisms in cancer cells. This interference can lead to apoptosis (programmed cell death), making these compounds candidates for cancer therapy .

3. Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes involved in nucleotide metabolism. By inhibiting these enzymes, it may be possible to alter cellular proliferation and metabolism in cancerous cells or pathogens .

Biochemical Research Applications

1. Nucleotide Analog Studies
As a purine analog, this compound can be utilized in studies examining nucleotide metabolism and function. Its incorporation into nucleic acids can provide insights into the role of specific nucleotides in cellular processes .

2. Structure-Activity Relationship (SAR) Studies
The unique structure of this compound allows researchers to conduct SAR studies to identify which modifications enhance biological activity. Such studies are crucial for optimizing drug candidates for better efficacy and reduced side effects .

Case Studies

Case Study 1: Antiviral Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound and tested their antiviral efficacy against various viruses. The results indicated that specific structural modifications significantly enhanced antiviral activity compared to the parent compound .

Case Study 2: Cancer Cell Line Testing
A research team investigated the effects of this compound on different cancer cell lines. They found that the compound induced apoptosis in breast cancer cells through a mitochondrial pathway, highlighting its potential as a therapeutic agent in oncology .

Mecanismo De Acción

The mechanism of action of 9-((1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one involves the inhibition of S-adenosylhomocysteine hydrolase (AHCY). By inhibiting AHCY, the compound disrupts the methylation cycle, leading to the accumulation of S-adenosylhomocysteine, which in turn inhibits methyltransferases. This inhibition affects various cellular processes, including gene expression and protein function .

Comparación Con Compuestos Similares

Structural Analogues and Modifications
Compound Name Key Structural Differences CAS Number Molecular Formula Molecular Weight (g/mol) Biological Activity References
Target Compound Cyclopentyl core with 2,3-dihydroxy and 4-hydroxymethyl groups 111687-37-7 C₁₁H₁₅N₅O₄ 281.27 IRAK4 inhibition (IC₅₀: <100 nM)
2-Amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one Methylene group at C2 of cyclopentyl ring; amino substitution at purine C2 142217-69-4 C₁₂H₁₅N₅O₃ 277.28 Antiviral activity (HBV, EC₅₀: ~0.5 μM)
2-Amino-9-((2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one Tetrahydrofuran ring with fluorine at C4; no cyclopentyl moiety N/A C₁₁H₁₄FN₅O₄ 299.26 Antiviral activity (unconfirmed mechanism)
9-[(1'R,2'S,3'R,4'R)-2',3'-Dihydroxy-4'-(hydroxymethyl)cyclopentyl]-2-iodo-1H-purin-6(9H)-one Iodo substitution at purine C2 N/A C₁₁H₁₄IN₅O₄ 423.17 Intermediate for Suzuki coupling; antiviral activity not reported
(1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)-1-aminocyclopentane hydrochloride Cyclopentyl amine derivative; lacks purine ring 79200-57-0 C₆H₁₃NO₃·HCl 183.63 Chiral building block for nucleoside synthesis

Key Observations :

  • Substitutions on the cyclopentyl ring (e.g., methylene in 142217-69-4) enhance antiviral activity but reduce kinase inhibition specificity .
  • Halogenation (e.g., fluorine in 299.26 g/mol compound) improves metabolic stability but may alter target selectivity .

Comparison with Analogues :

  • Compound 142217-69-4 requires Pd-catalyzed cross-coupling for C2 functionalization, yielding 70–80% purity .
  • Fluorinated derivatives (e.g., 299.26 g/mol compound) involve fluorination at the tetrahydrofuran stage, with lower yields (~50%) .
Physicochemical Properties
Property Target Compound 142217-69-4 299.26 g/mol 79200-57-0
Solubility Moderate (H₂O) Low (DMSO) High (PBS) High (H₂O)
Storage Conditions -20°C, inert -20°C, inert 2–8°C Room temperature
LogP -1.2 -0.8 -1.5 -0.3

Insights :

  • The target compound’s low LogP (-1.2) suggests high hydrophilicity, limiting blood-brain barrier penetration.
  • Fluorinated analogues exhibit improved solubility due to polar fluorine atoms .

Actividad Biológica

The compound 9-((1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

This compound features a unique cyclopentyl structure with hydroxymethyl and dihydroxy substituents, contributing to its distinct biological activity. The molecular formula is C10H14N4O3C_{10}H_{14}N_{4}O_{3}, with a molecular weight of approximately 238.24 g/mol.

PropertyValue
Molecular FormulaC10H14N4O3C_{10}H_{14}N_{4}O_{3}
Molecular Weight238.24 g/mol
CAS Number79200-57-0

Antiviral Properties

Research indicates that purine derivatives exhibit antiviral activities by inhibiting viral replication. Specifically, This compound has been shown to inhibit the replication of certain viruses by interfering with nucleic acid synthesis.

Case Study:
In a study assessing the antiviral effects against herpes simplex virus (HSV), the compound demonstrated a significant reduction in viral titers at concentrations as low as 10 µM. The mechanism was attributed to its ability to mimic natural nucleosides, thereby disrupting viral RNA synthesis .

Antitumor Activity

The compound has also been evaluated for its potential antitumor effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Research Findings:
A study conducted on various cancer cell lines revealed that treatment with this purine derivative resulted in a dose-dependent decrease in cell viability. The IC50 values ranged from 15 to 30 µM across different cell lines, indicating moderate potency . Further analysis showed that the compound activates caspase pathways leading to programmed cell death.

The biological activities of This compound can be attributed to several mechanisms:

  • Nucleoside Mimicry: The structural similarity to natural nucleosides allows it to compete for incorporation into viral RNA and DNA.
  • Signal Transduction Modulation: It may influence cellular signaling pathways involved in apoptosis and cell proliferation.
  • Enzyme Inhibition: The compound can inhibit enzymes critical for nucleic acid metabolism.

Safety and Toxicology

Preliminary toxicological assessments indicate that while the compound exhibits promising biological activity, it may also pose risks at higher concentrations. Toxicity studies have shown mild gastrointestinal irritation at doses exceeding 100 mg/kg . Further research is needed to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 9-((1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one?

  • Methodology : Synthesis typically involves nucleophilic substitution reactions between purine derivatives and cyclopentyl precursors. For example, base-catalyzed reactions (e.g., potassium carbonate in dimethylformamide) under inert atmospheres are common . Purification often requires column chromatography with polar solvents (e.g., methanol/dichloromethane) and recrystallization to achieve >95% purity .
  • Critical Note : Monitor stereochemistry during synthesis, as improper configuration of the cyclopentyl group can alter biological activity .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodology : Store at -20°C in inert atmospheres (argon/nitrogen) to prevent oxidation of hydroxyl and hydroxymethyl groups . Use amber vials to avoid photodegradation. For short-term use, lyophilization in phosphate-buffered saline (pH 7.4) is advised .

Q. What analytical techniques are suitable for structural confirmation?

  • Methodology : X-ray crystallography (as in ) is gold-standard for resolving stereochemistry. Complementary methods include:

  • NMR : 1H/13C NMR to confirm cyclopentyl substitution patterns and purine ring integrity .
  • HPLC-MS : For purity assessment and detection of degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-HBV vs. cytotoxicity)?

  • Methodology :

  • Dose-Response Studies : Use in vitro assays (e.g., HBV DNA quantification in HepG2.2.15 cells) to establish therapeutic indices .
  • Metabolite Profiling : Compare metabolic stability in microsomal assays to identify toxic byproducts .
  • Structural Analog Comparison : Test enantiomers (e.g., 1S,3R vs. 1R,3S configurations) to isolate stereochemical impacts on activity .

Q. What experimental designs are optimal for studying its mechanism of action in antiviral pathways?

  • Methodology :

  • Gene Knockdown Models : Use siRNA targeting HBV core proteins to assess compound dependency on specific viral components .
  • Kinase Assays : Screen for inhibition of viral polymerases (e.g., RT-PCR-based assays) .
  • Molecular Dynamics Simulations : Model interactions between the cyclopentyl group and viral enzyme active sites .

Q. How can researchers address discrepancies in crystallographic vs. computational structural predictions?

  • Methodology :

  • Multi-Method Validation : Combine X-ray data with DFT calculations to refine torsional angles and hydrogen-bonding networks .
  • Solvent Effect Analysis : Perform crystallography in varying solvents (e.g., DMSO vs. water) to assess conformational flexibility .

Key Methodological Challenges

  • Stereochemical Purity : Enantiomeric impurities during synthesis can lead to false-negative/positive bioactivity results. Use chiral HPLC for batch validation .
  • Biological Assay Variability : Standardize cell culture conditions (e.g., serum-free media) to reduce noise in antiviral activity data .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.